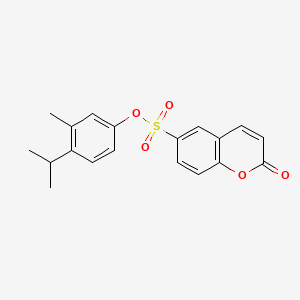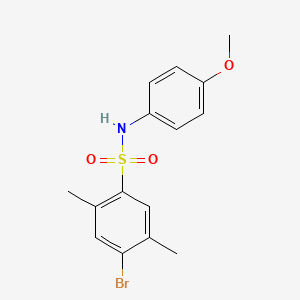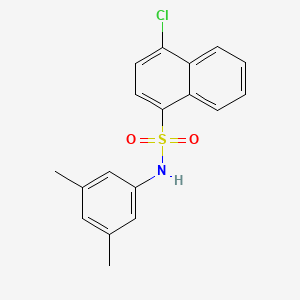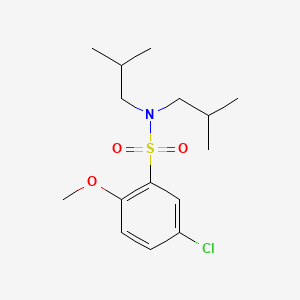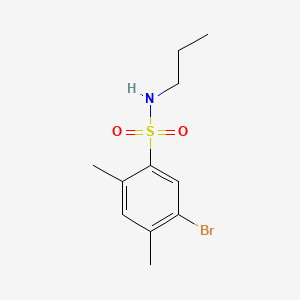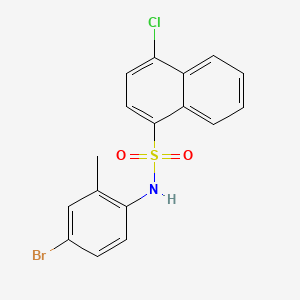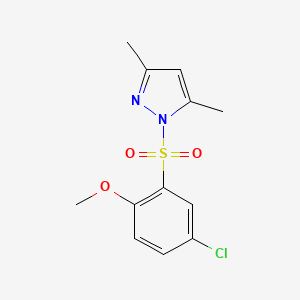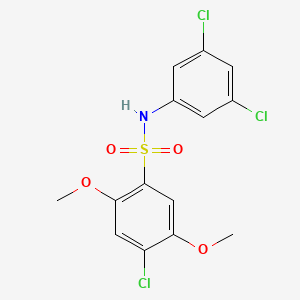
4-chloro-N-(3,5-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(3,5-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide, also known as MK-801 or dizocilpine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the 1970s by scientists at Merck & Co. as a potential anticonvulsant drug. However, further research revealed its potential as a research tool in the field of neuroscience.
Wirkmechanismus
NMDA receptors are ionotropic glutamate receptors that play a critical role in synaptic transmission and plasticity in the central nervous system. 4-chloro-N-(3,5-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide binds to a specific site on the receptor and prevents the influx of calcium ions into the neuron, thereby blocking the activity of the receptor. This leads to a disruption of normal synaptic transmission and can result in a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models, including hyperactivity, stereotypy, ataxia, and convulsions. It has also been shown to impair learning and memory in various behavioral tasks, such as the Morris water maze and fear conditioning paradigms. These effects are thought to be due to the disruption of normal NMDA receptor activity in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-(3,5-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its high potency and selectivity for NMDA receptors. This allows for precise manipulation of NMDA receptor activity in animal models. However, one limitation of using this compound is its potential for producing non-specific effects, such as changes in locomotor activity and arousal, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving 4-chloro-N-(3,5-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide. One area of interest is the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the use of this compound as a tool for studying the neural mechanisms underlying addiction and drug abuse. Additionally, there is ongoing research into the development of novel NMDA receptor antagonists with improved selectivity and fewer side effects.
Synthesemethoden
4-chloro-N-(3,5-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide is synthesized through a multi-step process that involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 3,5-dichloroaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,N-dimethylacetamide to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(3,5-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide has been widely used as a research tool in the field of neuroscience due to its ability to selectively block the activity of NMDA receptors. This has allowed researchers to study the role of NMDA receptors in various physiological and pathological processes, including learning and memory, synaptic plasticity, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-chloro-N-(3,5-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO4S/c1-21-12-7-14(13(22-2)6-11(12)17)23(19,20)18-10-4-8(15)3-9(16)5-10/h3-7,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEZTNUZDOYFMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
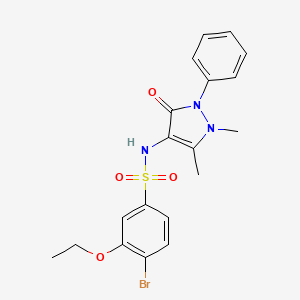
![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-[2-[(5-methylfuran-2-yl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7453956.png)
![1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine](/img/structure/B7453963.png)
![Ethyl 4-[2-[1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carbonyl]oxyacetyl]piperazine-1-carboxylate](/img/structure/B7453979.png)
![5-bromo-N-[2-[4-(5-bromo-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B7453990.png)
